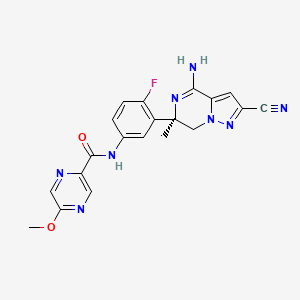
Bace1-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bace1-IN-13 is a compound that acts as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a crucial enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid-beta plaques in the brain, potentially offering therapeutic benefits for Alzheimer’s disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts. For example, one common approach involves the use of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives, which are synthesized through a series of reactions including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bace1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Bace1-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and pathways related to amyloid-beta production.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of diagnostic tools and assays for detecting BACE1 activity and amyloid-beta levels
Wirkmechanismus
Bace1-IN-13 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides, reducing the formation of amyloid-beta plaques in the brain. The molecular targets and pathways involved include the amyloidogenic pathway, where BACE1 plays a key role in the initial step of amyloid-beta production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Bace1-IN-13 in terms of their structure and function. These include:
11-oxotigogenin: A natural compound with potential BACE1 inhibitory activity.
Fucotriphlorethol A: A marine bioactive compound with good binding affinity for BACE1.
Iminohydantoin analogs: Synthetic compounds with high selectivity and affinity for BACE1.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against BACE1. Its structure allows for effective interaction with the active site of the enzyme, making it a promising candidate for therapeutic development. Additionally, its ability to cross the blood-brain barrier enhances its potential as a treatment for Alzheimer’s disease.
Eigenschaften
Molekularformel |
C20H17FN8O2 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
N-[3-[(6R)-4-amino-2-cyano-6-methyl-7H-pyrazolo[1,5-a]pyrazin-6-yl]-4-fluorophenyl]-5-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C20H17FN8O2/c1-20(10-29-16(18(23)27-20)6-12(7-22)28-29)13-5-11(3-4-14(13)21)26-19(30)15-8-25-17(31-2)9-24-15/h3-6,8-9H,10H2,1-2H3,(H2,23,27)(H,26,30)/t20-/m0/s1 |
InChI-Schlüssel |
ITBUOSMBIYYJMH-FQEVSTJZSA-N |
Isomerische SMILES |
C[C@]1(CN2C(=CC(=N2)C#N)C(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OC)F |
Kanonische SMILES |
CC1(CN2C(=CC(=N2)C#N)C(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
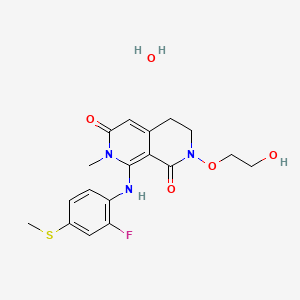
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
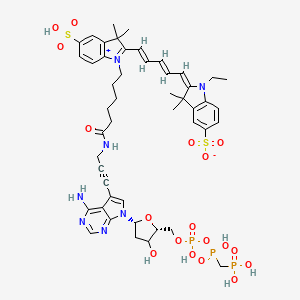
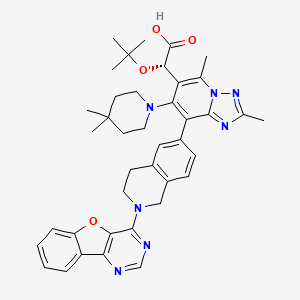
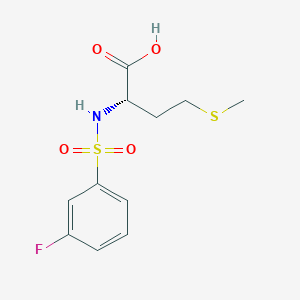


![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
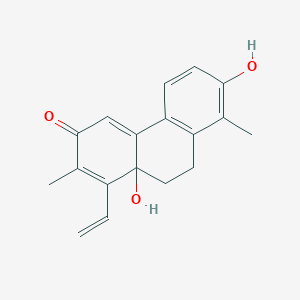
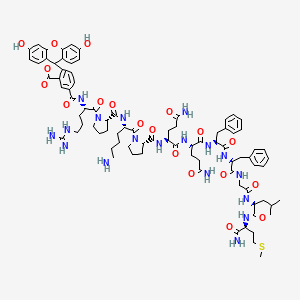
![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
